

An In-depth Technical Guide to the Physical Properties of Di-t-butylacetylene

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Di-t-butylacetylene**, systematically named 2,2,5,5-tetramethyl-3-hexyne, is a symmetrical alkyne characterized by the presence of two bulky tert-butyl groups at either end of the carbon-carbon triple bond. This sterically hindered structure imparts unique physical and chemical properties to the molecule. This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and visual workflows to aid in understanding these procedures.

Core Physical Properties

The fundamental physical characteristics of **di-t-butylacetylene** are summarized below. These properties are crucial for its handling, purification, and application in various research and synthetic contexts.



Property	Value	Unit
Molecular Formula	C10H18	-
Molecular Weight	138.25	g/mol [1][2]
CAS Registry Number	17530-24-4	-[1][3]
Melting Point	19	°C[1]
Boiling Point	113	°C[1]
Density	0.712	g/mL[1]
Refractive Index (n_D)	1.406	-[1]
Molar Volume	194.2	mL/mol[1]

Experimental Protocols for Property Determination

The following sections detail the standard laboratory procedures for measuring the key physical properties of a compound like **di-t-butylacetylene**.

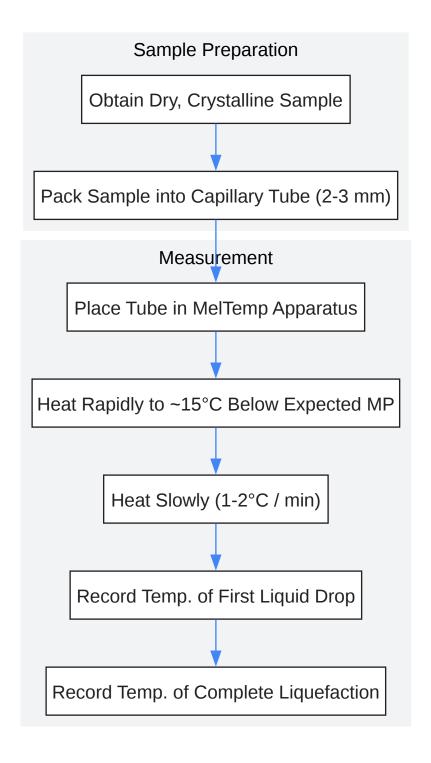
The melting point is a critical indicator of a substance's purity.[4][5] For pure crystalline compounds, the melting range is typically sharp, within 0.5-1.0°C.[4] Impurities tend to lower and broaden the melting range.[4][5]

Methodology:

- Sample Preparation: A small amount of the crystalline solid is finely powdered. The open end of a capillary tube is pressed into the powder.[4]
- Packing: The tube is inverted and tapped gently to cause the solid to fall to the closed end. To ensure dense packing, the capillary tube can be dropped, closed-end down, through a longer glass tube onto a hard surface.[6] The packed sample height should be 2-3 mm.[6]
- Measurement: The packed capillary tube is placed in a melting point apparatus (e.g., a MelTemp or Thiele tube).[4][7]



- Heating: The sample is heated rapidly to about 15-20°C below the expected melting point.
 Then, the heating rate is slowed to 1-2°C per minute to allow for thermal equilibrium.[4][6]
- Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the range.[4]





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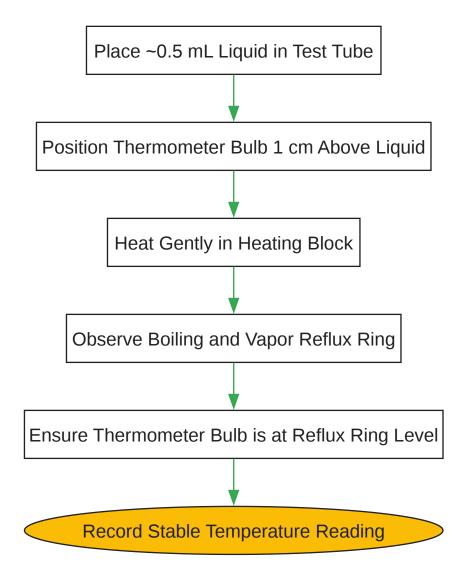
Workflow for Melting Point Determination.

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8][9] This method is suitable when only small sample volumes are available.[8][9]

Methodology:

- Apparatus Setup: Approximately 0.5 mL of the liquid is placed into a small test tube.[9]
- Heating: The test tube is placed in a heating block. A thermometer is positioned so that its bulb is about 1 cm above the liquid's surface.
- Reflux: The liquid is heated gently until it boils and the vapor condenses on the cooler, upper walls of the test tube, creating a "reflux ring."[8][9]
- Equilibrium: The thermometer bulb must be level with this reflux ring to accurately measure the vapor temperature.[9]
- Measurement: When the temperature reading on the thermometer stabilizes while the liquid
 is gently refluxing, this value is recorded as the boiling point.[8][9]





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Workflow for Micro-Reflux Boiling Point Determination.

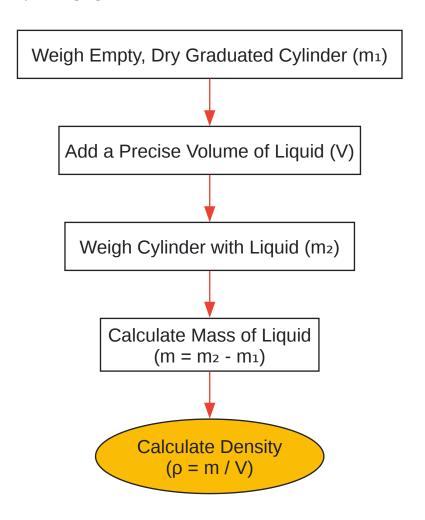
Density is a fundamental physical property defined as the mass of a substance per unit volume.[10]

Methodology:

- Mass Measurement (Tare): An empty, dry graduated cylinder or pycnometer is placed on an
 electronic balance, and the balance is zeroed (tared).[10][11]
- Volume Measurement: A specific volume of the liquid (e.g., 10.0 mL) is carefully added to the graduated cylinder. The volume is read at the bottom of the meniscus.[10][11]



- Mass Measurement (Sample): The graduated cylinder containing the liquid is placed back on the balance, and the mass of the liquid is recorded.[10]
- Calculation: The density is calculated by dividing the measured mass by the measured volume (ρ = m/V).[10]
- Replication: The procedure should be repeated multiple times to ensure precision, and the average value is reported.[11]



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Workflow for Liquid Density Determination.

Solubility is the maximum amount of a solute that can dissolve in a solvent at a given temperature.[12] The principle of "like dissolves like" suggests that nonpolar **di-t-butylacetylene** will be soluble in nonpolar organic solvents and poorly soluble in polar solvents like water.[13] A common qualitative method is described below.



Methodology:

- Preparation: A measured volume of a chosen solvent (e.g., 5 mL) is placed into a test tube.
- Addition of Solute: A small, measured amount of di-t-butylacetylene is added to the solvent.
- Mixing: The test tube is stoppered and shaken vigorously to facilitate dissolution.[12]
- Observation: The mixture is observed to see if the solute has completely dissolved.
- Iteration: If the solute dissolves completely, more is added in small increments until no more
 will dissolve, and a saturated solution is formed.[12] The solubility can then be qualitatively
 described or quantitatively determined by measuring the total mass of solute dissolved.[12]

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